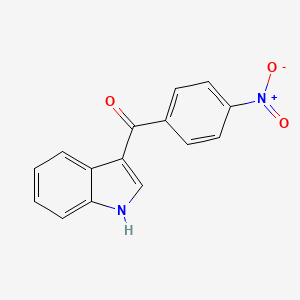

Methanone, 1H-indol-3-yl(4-nitrophenyl)-

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic structure found in a vast number of natural products, alkaloids, and synthetic compounds of therapeutic interest. rsc.orgbldpharm.com Its unique bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. orientjchem.orgnih.gov The ability of the indole ring to participate in various biological interactions has led to its incorporation into drugs with a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The structural versatility of the indole scaffold enables it to interact with numerous biological targets, which is a key reason for its prevalence in medicinal chemistry. rsc.orgorientjchem.org

Overview of Nitrophenyl Moieties in Synthetic and Pharmacological Contexts

The nitrophenyl group, a benzene ring substituted with a nitro group (NO₂), is a common feature in many synthetic and biologically active compounds. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the phenyl ring and the entire molecule. nih.gov In medicinal chemistry, the presence of a nitrophenyl moiety can influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, nitroaromatic compounds have been investigated for their potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net The nitro group can also serve as a synthetic handle for further chemical transformations, allowing for the creation of a library of related compounds for structure-activity relationship studies.

Research Trajectories of Indole-Methanone Hybrid Structures with Nitrophenyl Substitutions

The amalgamation of the indole scaffold, the methanone (B1245722) linker, and a nitrophenyl moiety creates a hybrid structure with a unique combination of properties. Research into such compounds is often directed by the desire to synthesize novel molecules with specific biological activities. The synthesis of (1H-indol-3-yl)(4-nitrophenyl)methanone and its derivatives is a key area of investigation. One reported synthetic approach involves the reaction of indole with 4-nitrobenzaldehyde (B150856), which can lead to the formation of an intermediate, (1H-indol-3-yl)(4-nitrophenyl)methanol. rsc.org This intermediate is structurally very similar to the target methanone compound, suggesting that its oxidation would yield the desired product.

The exploration of these hybrid structures is driven by the potential for synergistic effects between the different molecular components. For example, the indole moiety might provide a binding anchor to a specific biological target, while the nitrophenyl group could enhance this interaction or confer additional activities. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the molecular properties and potential bioactivity of such compounds. nih.gov These studies can help in understanding the electronic structure, reactivity, and potential for non-linear optical properties, guiding the synthesis of new derivatives with improved characteristics. nih.gov

Chemical and Physical Properties

While specific, experimentally determined properties for Methanone, 1H-indol-3-yl(4-nitrophenyl)- are not extensively documented in publicly available literature, some data can be inferred from related compounds and chemical databases. The CAS number for the isomeric compound (1H-Indol-1-yl)(4-nitrophenyl)methanone is 22958-05-0, highlighting the importance of specifying the position of substitution on the indole ring. bldpharm.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H10N2O3 | nist.gov (for a related compound) |

| Molecular Weight | 266.25 g/mol | Calculated |

Spectroscopic data for the intermediate (1H-indol-3-yl)(4-nitrophenyl)methanol has been reported, providing clues to the expected signals for the target methanone. The 1H NMR spectrum of the methanol (B129727) intermediate shows characteristic signals for the indole and nitrophenyl protons. rsc.org The 13C NMR and IR spectra of this intermediate also provide valuable reference points. rsc.org

Structure

2D Structure

Properties

CAS No. |

139155-50-3 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

1H-indol-3-yl-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C15H10N2O3/c18-15(10-5-7-11(8-6-10)17(19)20)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H |

InChI Key |

YOQDSAZMCALMGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Indole Methanone Compounds

Strategic Approaches to Methanone (B1245722), 1H-indol-3-yl(4-nitrophenyl)- and its Analogues

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and represents one of the most direct methods for synthesizing 3-acylindoles. nih.govorganic-chemistry.org This reaction typically involves the treatment of an indole (B1671886) with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgnih.gov For the synthesis of Methanone, 1H-indol-3-yl(4-nitrophenyl)-, this would involve the reaction of indole with 4-nitrobenzoyl chloride.

The high nucleophilicity of the indole C3-position facilitates this reaction. sci-hub.st However, a significant challenge in the acylation of free (N-H) indoles is the competing reaction at the N1-position, which can lead to the formation of N-acylated and 1,3-diacylated byproducts, or even polymerization of the indole starting material. nih.gov To circumvent this, N-protected indoles are often used, although this adds extra protection-deprotection steps to the synthesis. nih.gov

A variety of Lewis acids have been employed to catalyze this transformation, including aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and zinc chloride (ZnCl₂). researchgate.netmdpi.comwikipedia.org More modern approaches have utilized metal triflates, such as yttrium triflate (Y(OTf)₃), often in combination with ionic liquids like [BMI]BF₄, to achieve high regioselectivity for the C3-position even with unprotected indoles, sometimes accelerated by microwave irradiation. nih.gov Zinc oxide has also been shown to be an effective and mild catalyst for this reaction in an ionic liquid medium. researchgate.net

| Catalyst System | Acylating Agent | Solvent | Key Features | Reference(s) |

| Lewis Acids (e.g., AlCl₃, SnCl₄) | Acyl Chlorides, Anhydrides | Dichloromethane (DCM) | Classic method; requires stoichiometric amounts; potential for side reactions. | nih.govresearchgate.net |

| Y(OTf)₃ | Acid Anhydrides | Ionic Liquid ([BMI]BF₄) | Catalytic amounts; high regioselectivity for C3; microwave-assisted. | nih.gov |

| Zinc Oxide (ZnO) | Acyl Chlorides | Ionic Liquid | Mild conditions; good to high yields. | researchgate.net |

This table summarizes various catalytic systems used in the Friedel-Crafts acylation of indoles.

Condensation reactions provide an alternative route to indole-methanone structures and their precursors. A common approach involves the reaction of indoles with aldehydes or ketones, often catalyzed by acids or bases. researchgate.net The reaction of indole with an aromatic aldehyde, such as 4-nitrobenzaldehyde (B150856), can yield an intermediate carbinol, specifically (1H-indol-3-yl)(4-nitrophenyl)methanol. rsc.org This tertiary alcohol is formed through the electrophilic substitution of the indole at the C3 position onto the activated carbonyl carbon of the aldehyde. This intermediate can then, in principle, be oxidized to the desired methanone product.

Various catalytic systems have been developed to promote the condensation of indoles with carbonyl compounds, including Brønsted acids (e.g., HCl, p-toluenesulfonic acid), Lewis acids (e.g., ZrCl₄, SbCl₃), and other reagents like iodine and N-bromosuccinimide. researchgate.net In one study, the condensation of indole with 4-nitrobenzaldehyde was achieved under dry grinding conditions, which allowed for the isolation of the (1H-indol-3-yl)(4-nitrophenyl)methanol intermediate. rsc.org

Another relevant condensation is the Knoevenagel condensation, which typically involves the reaction of an aldehyde with an active methylene (B1212753) compound. rsc.orgamazonaws.com For instance, indole-3-carboxaldehyde (B46971) can be condensed with various active methylene compounds to form α,β-unsaturated systems, which are related to the target structure. acgpubs.org

Indolyl chalcones, or 1-(indol-3-yl)-3-aryl-prop-2-en-1-ones, are α,β-unsaturated ketones that can serve as versatile precursors in organic synthesis. These compounds are typically synthesized via a Claisen-Schmidt condensation reaction between a 3-acetylindole (B1664109) and an aromatic aldehyde. asianpubs.orgasianpubs.org To obtain a chalcone (B49325) structurally related to Methanone, 1H-indol-3-yl(4-nitrophenyl)-, one would react 3-acetylindole with 4-nitrobenzaldehyde.

The synthesis is generally carried out under basic conditions, for example, using a sodium hydroxide (B78521) solution in methanol (B129727) or ethanol. asianpubs.orgasianpubs.org The reaction proceeds by the deprotonation of the methyl group of 3-acetylindole to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the indolyl chalcone. More environmentally friendly mechanochemical methods, using high-energy ball milling with a small amount of liquid assistant, have also been developed for this transformation, offering shorter reaction times. researchgate.netfigshare.com

| Aldehyde Reactant | Condensation Method | Catalyst/Base | Key Features | Reference(s) |

| Various Aromatic Aldehydes | Claisen-Schmidt | 2% NaOH in Methanol | Conventional solution-based synthesis. | asianpubs.orgasianpubs.org |

| Substituted Acetophenones | Claisen-Schmidt | K₂CO₃ (in ball mill) | Mechanochemical synthesis; eco-friendly; short reaction times. | researchgate.netfigshare.com |

This table presents methods for the synthesis of indolyl chalcones via Claisen-Schmidt condensation.

While these chalcones are not direct precursors to the target methanone via a simple transformation, their synthesis demonstrates a key carbon-carbon bond-forming strategy relevant to the construction of complex indole derivatives.

The Fischer indole synthesis is a powerful and classic reaction for constructing the indole ring system itself. mdpi.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.org This method can be ingeniously applied to synthesize 3-acylindoles directly by choosing an appropriate diketone as the carbonyl partner.

For the synthesis of Methanone, 1H-indol-3-yl(4-nitrophenyl)-, a retrosynthetic approach using the Fischer cyclization would start with phenylhydrazine and 1-(4-nitrophenyl)butane-1,3-dione. The reaction would proceed through the formation of a phenylhydrazone at the less hindered ketone (the acetyl group), followed by tautomerization to an ene-hydrazine. An acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, would yield the target indole with the (4-nitrophenyl)carbonyl moiety pre-installed at the C3-position. mdpi.com

A variety of Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (BF₃, ZnCl₂, AlCl₃) can be used to catalyze the reaction. wikipedia.org A related three-component protocol has been developed where a nitrile is reacted with an organometallic reagent to form a metalloimine, which then reacts with an arylhydrazine to generate the hydrazone intermediate for the Fischer cyclization in a one-pot process. nih.govspringernature.com A synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone using Fischer indole cyclization with boron trifluoride ethyl etherate as the catalyst has been reported, demonstrating the viability of this strategy for complex indole ketones. orientjchem.org

To overcome the limitations of classical methods like Friedel-Crafts acylation (e.g., harsh conditions, use of stoichiometric Lewis acids), modern catalytic systems have been developed. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the C-H functionalization and acylation of indoles. nih.gov

Palladium-catalyzed methods offer milder reaction conditions and greater functional group compatibility. One such approach is the acylation of free (N-H) indoles using nitriles as the acylating agent, catalyzed by a Pd(OAc)₂/2,2'-bipyridine system. nih.govacs.org This reaction proceeds via carbopalladation of the nitrile followed by hydrolysis of the resulting ketimine. acs.org Another advanced strategy combines photocatalysis with palladium catalysis to achieve the 3-acylation of indoles with aldehydes via a dehydrogenative cross-coupling reaction. rsc.org This method involves the generation of an acyl radical from the aldehyde, which is then captured by a palladium-indole intermediate. rsc.org

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of functionalized indoles by merging the nucleophilic cyclization of ortho-alkynylanilines with the ring-opening of strained rings like cyclopropenones, yielding 3-acyl indoles under mild, redox-neutral conditions. acs.org These advanced systems represent the frontier of indole functionalization, providing efficient and selective access to complex structures like Methanone, 1H-indol-3-yl(4-nitrophenyl)-.

| Catalytic System | Acyl Source | Key Mechanism | Advantages | Reference(s) |

| Pd(OAc)₂ / 2,2'-bipyridine | Nitriles | Carbopalladation of nitrile | Acylation of free (N-H) indoles. | nih.govacs.org |

| Palladium / Photocatalyst | Aldehydes | Dehydrogenative cross-coupling | Mild, robust, wide substrate scope. | rsc.org |

| Palladium(0) | Cyclopropenones | Nucleophilic cyclization / Ring-opening | Redox-neutral, high stereoselectivity. | acs.org |

This table highlights advanced palladium-based catalytic systems for the synthesis of 3-acylindoles.

The development of novel reagents for C3-functionalization aims to enhance selectivity, improve reaction conditions, and expand the scope of accessible indole derivatives. Beyond traditional acyl chlorides, a variety of alternative electrophiles and activating agents have been explored for the introduction of carbonyl groups at the C3-position.

The use of nitriles and aldehydes in palladium-catalyzed systems, as discussed previously, represents a significant departure from classical acylating agents. nih.govacs.orgrsc.org Other notable reagents include α-oxocarboxylic acids, which can be used for the acylation of indoles in reactions catalyzed by metals like palladium or copper, or even under photocatalysis. rsc.org These reactions often proceed with the extrusion of carbon dioxide. The reaction of indoles with aromatic fluoromethyl ketones, catalyzed by a simple K₂CO₃/n-Bu₄PBr system in water, provides an efficient route to trifluoromethyl(indolyl)phenylmethanols, which are precursors to biologically active compounds. nih.gov

Direct C-H functionalization strategies are also at the forefront of this field. These methods bypass the need for pre-functionalized indoles. For example, palladium(II)-catalyzed C-H arylations of indoles bearing a carbonyl directing group at C3 can lead to functionalization at other positions of the indole ring, such as C4 or C2, sometimes involving unexpected migrations of the carbonyl group. nih.gov The aza-Friedel–Crafts reaction, which involves the alkylation of indoles with electrophiles like N,O-acetals catalyzed by Lewis acids such as Cu(OTf)₂, is another powerful method for introducing functionalized side chains at the C3-position. rsc.org These innovative reagents and methodologies continue to expand the synthetic chemist's toolbox for accessing complex indole structures.

Synthesis of Diverse Indole-Methanone Derivatives with Nitrophenyl Groups

The foundational structure, (1H-indol-3-yl)(4-nitrophenyl)methanone, is typically synthesized via Friedel-Crafts acylation of indole with 4-nitrobenzoyl chloride. nih.govresearchgate.net This reaction regioselectively installs the acyl group at the electron-rich C3 position of the indole ring. nih.govchemijournal.com Various Lewis acids, such as aluminum chloride or zinc oxide, can catalyze this transformation. nih.govresearchgate.net Once formed, this core structure serves as a versatile platform for further diversification.

The nitrogen atom of the indole ring (N1) is a common site for derivatization, which can significantly modulate the compound's biological and physical properties. N-alkylation and N-arylation are primary methods for this modification.

N-Alkylation: The hydrogen on the indole nitrogen can be substituted with various alkyl groups by reacting the parent methanone with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. google.com Common bases used include sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF). researchgate.net Alternative, greener methods utilize dimethyl carbonate or dibenzyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These reactions are often performed under mild conditions and can proceed in the absence of traditional organic solvents. google.com

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through methods like the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization of appropriate precursors. organic-chemistry.org This method facilitates the construction of the indole skeleton with a pre-attached N-aryl group in the final step. organic-chemistry.org

Table 1: Examples of N1-Substitution Reactions on Indole Scaffolds

| Reagent | Base/Catalyst | Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate | DABCO (catalytic) | Toluene or DMF | 90 - 95 | N-Methyl Indole | google.com |

| Dibenzyl Carbonate | DABCO (catalytic) | Toluene or DMF | 135 | N-Benzyl Indole | google.com |

| Alkyl Halide | Sodium Hydride | DMF | 80 | N-Alkyl Indole | researchgate.net |

| Phenyliodine bis(trifluoroacetate) | - | - | - | N-Aryl Indole | organic-chemistry.org |

The 4-nitrophenyl group is a key functional handle that allows for a variety of chemical transformations, significantly expanding the molecular diversity of the indole-methanone scaffold.

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine. This creates a nucleophilic center that can be used for further derivatization. A variety of reducing agents can be employed. For instance, nickel boride, generated in situ from sodium borohydride (B1222165) and nickel acetate (B1210297), has been shown to effectively reduce the nitro group without affecting the indole moiety. nih.gov This transformation yields (4-aminophenyl)(1H-indol-3-yl)methanone, a crucial intermediate for synthesizing more complex molecules like Schiff bases or amides. nih.gov

Further Derivatization of the Amino Group: The resulting amino group can be acylated with various acid chlorides (e.g., 4-nitrobenzamide) or engaged in coupling reactions to introduce new functionalities. nih.gov

Table 2: Modifications of the 4-Nitrophenyl Moiety

| Starting Material | Reagent(s) | Product | Subsequent Reaction Potential | Reference |

|---|---|---|---|---|

| (1H-Indol-3-yl)(4-nitrophenyl)methanone | Ni(OAc)₂ / NaBH₄ | (4-Aminophenyl)(1H-indol-3-yl)methanone | Formation of Schiff bases, amides | nih.gov |

| (4-Aminophenyl)(1H-indol-3-yl)methanone | Substituted Benzaldehydes | Bisindolylmethane Schiff bases | - | nih.gov |

| (4-Aminophenyl) derivative | 4-Nitrobenzoyl chloride | N-[4-(1H-indole-3-carbonyl)phenyl]-4-nitrobenzamide | - | nih.gov |

Attaching other heterocyclic rings to the indole-methanone core is a widely used strategy to generate novel compounds with potential biological activities.

Pyrazole (B372694) Derivatives: Pyrazole moieties can be synthesized by the cyclization of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. researchgate.net For example, an indole-3-carboxaldehyde can react with a substituted acetophenone (B1666503) to form a chalcone-like intermediate, which is then cyclized with hydrazine to yield an indole-pyrazole hybrid. nih.gov These can be further acylated at the pyrazole nitrogen to incorporate groups like a pyridinyl-methanone. nih.gov

Pyridine (B92270) Derivatives: Pyridine rings can be introduced through various synthetic routes. One approach involves the synthesis of a pyridin-2(1H)-one ring which is then linked to the indole core via a Suzuki-Miyaura cross-coupling reaction. nih.gov The amino derivative of the parent methanone can also be used to form amide linkages with pyridine carboxylic acids. nih.gov

Thiadiazole Derivatives: 1,3,4-Thiadiazoles can be synthesized from indole precursors. A common method involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized, often using an oxidizing agent like ferric chloride, to yield the 2-(indol-3-yl)-1,3,4-thiadiazole amine. nih.govsemanticscholar.org More direct, one-pot methods using indole-3-carboxaldehyde, a hydrazine source, and a sulfur source like ammonium (B1175870) thiocyanate (B1210189) have also been developed. nih.govsemanticscholar.org

Bis(indolyl)methanes (BIMs) are a prominent class of indole derivatives. Those linked by a nitrophenyl group are typically synthesized through the electrophilic substitution reaction of two equivalents of indole with one equivalent of 4-nitrobenzaldehyde. researchgate.net This acid-catalyzed reaction does not produce a methanone but rather a methylene-bridged bis-indole structure, 3,3'-((4-nitrophenyl)methylene)bis(1H-indole). nih.govresearchgate.net A wide variety of catalysts have been employed to promote this reaction, ranging from Lewis acids to enzymes. nih.govnih.govresearchgate.net

Yield Optimization and Reaction Condition Analysis

Optimizing reaction conditions is crucial for the efficient synthesis of indole-methanone derivatives and related structures. For the synthesis of BIMs from indole and 4-nitrobenzaldehyde, extensive research has been conducted to maximize yields and minimize reaction times.

Catalyst Screening: A plethora of catalysts have been investigated. Lewis acids like CeCl₃·7H₂O and solid acid catalysts such as Cellulose Sulfuric Acid (CSA) have been used effectively, with the latter offering the advantage of being reusable. researchgate.net Nanocomposite aerogels, like NiFe₂O₄/SiO₂, have also been shown to be highly effective catalysts. researchgate.net Even enzymes, such as α-chymotrypsin, have been successfully employed, highlighting a green chemistry approach. nih.gov

Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts the reaction outcome. Acetonitrile has been identified as an effective solvent in some systems. nih.gov Many modern protocols aim for solvent-free conditions, utilizing techniques like grinding or microwave irradiation to drive the reaction. organic-chemistry.orgrsc.orgopenmedicinalchemistryjournal.com Reactions can be performed at temperatures ranging from room temperature to 50°C or higher, depending on the catalyst and method used. nih.govnih.gov Visible-light-induced synthesis has also been developed as a mild, catalyst-free method, though it may require longer reaction times. nih.gov

Table 3: Optimization of Bis(indolyl)methane Synthesis (3,3'-((4-nitrophenyl)methylene)bis(1H-indole))

| Catalyst | Solvent/Condition | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Chymotrypsin | Water/Ethanol | 50°C | 24 h | High | nih.gov |

| NiFe₂O₄/SiO₂ aerogel | - | Room Temp | - | High | researchgate.net |

| p-Toluenesulfonic acid | Acetonitrile | Room Temp | 1-3 h | High | nih.gov |

| p-Toluenesulfonic acid | Ultrasound | - | < 1 h | > High | nih.gov |

| Lewis acid-surfactant-SiO₂ | Grinding | Room Temp | 10-45 min | up to 99 | rsc.org |

| None | Visible Light | Room Temp | 4 h | Good to Excellent | nih.gov |

Purity Assessment and Isolation Techniques

The isolation and purification of the synthesized indole-methanone derivatives are critical steps to ensure the removal of starting materials, catalysts, and byproducts.

Monitoring and Initial Workup: The progress of the reactions is typically monitored by Thin-Layer Chromatography (TLC). nih.govrsc.org Upon completion, a standard workup often involves extracting the product into an organic solvent like ethyl acetate. nih.govrsc.org The organic layer is then washed, dried over an agent like Na₂SO₄, and concentrated under reduced pressure. nih.gov

Purification Techniques: Column chromatography on silica (B1680970) gel is the most common method for purifying these compounds. nih.govnih.govrsc.org The choice of eluent is crucial for achieving good separation. A mixture of petroleum ether (or hexane) and ethyl acetate is frequently used, with the ratio adjusted based on the polarity of the specific derivative. nih.govrsc.org For instance, a common eluent system for 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) is petroleum ether:ethyl acetate in a 9:1 or 3:1 ratio. nih.govrsc.org In some cases, the final product can be purified by simple recrystallization from a suitable solvent like ethanol. researchgate.net

Structural Confirmation: The purity and structure of the final compounds are confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Indole Derived Methanone Compounds

Influence of Substituent Effects on Biological Profiles

The biological activity of indole-methanone derivatives is profoundly influenced by the nature and position of substituents on both the indole (B1671886) and phenyl rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

The nitro (NO₂) group, due to its strong electron-withdrawing nature, significantly modulates the electronic properties of the phenyl ring and the entire molecule. nih.govresearchgate.netsvedbergopen.com This electronic effect can influence the molecule's ability to interact with nucleophilic sites within biological targets like enzymes. nih.gov The position of the nitro group on the phenyl ring is a critical determinant of biological activity.

Studies on related chemical structures like chalcones have demonstrated that the position of the nitro group plays a vital role in their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, chalcones with a nitro group at the ortho (2-position) of the phenyl ring exhibited the highest anti-inflammatory effects. mdpi.com In contrast, vasorelaxant activity was highest when the nitro group was in the para (4-position) of the phenyl ring. mdpi.com This suggests that for any given biological target, there is likely an optimal position for the nitro substituent on the phenyl ring of the indole-methanone scaffold to achieve maximal activity. The presence of multiple nitro groups can further enhance the electron-withdrawing effect, but this does not always translate to increased activity and can be dependent on the specific biological target.

| Compound Class | Nitro Group Position | Observed Biological Effect |

| Chalcones | Ortho (2-position) | Highest anti-inflammatory activity mdpi.com |

| Chalcones | Para (4-position) | Highest vasorelaxant activity mdpi.com |

Substitutions on the indole ring provide another avenue for modulating the pharmacological profile of indole-methanone compounds. The type of substituent and its location on the indole nucleus can drastically alter the compound's potency and selectivity.

Research on various indole derivatives has shown that halogen substitutions are particularly significant. For example, in a series of compounds targeting the serotonin (B10506) transporter (SERT), halogen substitution at the C-5 position of the indole ring with fluorine or bromine led to an increase in binding affinity compared to unsubstituted analogues. nih.gov Specifically, the 5-fluoro derivatives were identified as the most potent in that series. nih.gov Another study corroborated the importance of substituent position, finding that for a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at position 7 of the indole ring was the most favorable for methoxy (B1213986) groups, while substitution at position 4 was the least favorable. researchgate.net

These findings highlight a clear SAR where both the electronic nature of the substituent (e.g., electron-withdrawing fluorine) and its position (e.g., C-5 or C-7) are key to optimizing pharmacological efficacy.

| Indole Ring Position | Substituent | Effect on Activity |

| C-5 | Fluorine, Bromine | Increased affinity for SERT nih.gov |

| C-4 | Various | Least favorable position for activity researchgate.net |

| C-7 | Methoxy | Most favorable position for activity researchgate.net |

The three-dimensional arrangement of a molecule (its conformation) is fundamental to its ability to bind to a biological target. The indole-methanone scaffold has a degree of rotational freedom around the bond connecting the indole and methanone (B1245722) groups, as well as the bond between the methanone and the phenyl ring.

Identification of Key Pharmacophores within the Indole-Methanone Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The indole ring itself is widely regarded as a "privileged scaffold" in medicinal chemistry, as it is a common feature in many natural products and approved drugs, capable of forming various interactions with proteins. nih.govresearchgate.net

For the indole-methanone class of compounds, key pharmacophoric features include:

The Indole Nitrogen: This nitrogen can act as a hydrogen bond donor, which is often a crucial interaction for anchoring the molecule in a binding pocket.

The Aromatic System: The extended π-system of the indole and phenyl rings allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein.

The Methanone Carbonyl Group: The oxygen atom of the carbonyl linker is a key hydrogen bond acceptor. Crystal structures of related molecules show this group participating in strong hydrogen bonds. nih.gov

Substituents: As discussed previously, substituents like the nitro group on the phenyl ring and halogens on the indole ring are critical electronic features that modulate binding affinity and are thus part of the pharmacophore. The electron-withdrawing properties of the nitro group, for example, can enhance interactions with electron-rich regions of a binding site. nih.gov

SAR studies have confirmed that the indole scaffold is often essential for inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Methanone Derivatives

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models use statistical methods to derive equations that can predict the activity of new, unsynthesized compounds.

Several QSAR studies have been successfully applied to indole-based compounds. Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to systematize the SAR of indole derivatives. nih.govmdpi.com These studies generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity.

For example, a CoMFA study on a series of indole derivatives indicated that bulky groups at certain positions were favorable for biological activity, as represented by green polyhedrons in the contour map. mdpi.com A CoMSIA study on the same series showed that hydrophilic groups were favored at position C5 of the indole ring, while lipophilic groups were beneficial on the other aromatic framework. mdpi.com

Statistically robust QSAR models have been developed for various indole derivatives, with high coefficients of determination (R²) and predictive ability (Q²). For instance, a QSAR model developed for a series of 51 benzofuran (B130515) and indole derivatives showed excellent robustness (R² = 0.9328) and predictive power (R²ext = 0.929), demonstrating the reliability of such models in guiding the design of new, potent compounds. eurjchem.comresearchgate.net These models are invaluable tools for rational drug design, allowing for the prioritization of synthetic efforts on candidates with the highest predicted potency.

| QSAR Model Type | Application | Key Statistical Parameter |

| CoMFA/CoMSIA | Systematizing SAR of indole derivatives | q² = 0.625 (CoMFA), 0.523 (CoMSIA) nih.govmdpi.com |

| MLR (QSARINS) | Predicting activity of benzofuran/indole derivatives | R² = 0.9328, R²ext = 0.929 eurjchem.comresearchgate.net |

Computational and Theoretical Investigations of Indole Methanone Structures

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov

| Quantum Parameter | Significance in Chemical Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A smaller gap indicates higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to sites that are susceptible to electrophilic attack. In Methanone (B1245722), 1H-indol-3-yl(4-nitrophenyl)-, these regions are expected to be localized on the oxygen atoms of the carbonyl group and the nitro group, which possess high electronegativity. nih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. For the title compound, a strong positive potential is anticipated around the hydrogen atom of the indole (B1671886) N-H group. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar regions of the molecule, such as the phenyl rings.

The MEP map is invaluable for understanding non-covalent interactions, particularly hydrogen bonding, which is crucial for receptor-ligand binding. nih.govresearchgate.net

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com It is instrumental in structure-based drug design for predicting the binding mode and estimating the binding affinity, often expressed as a docking score in kcal/mol. nih.govjpionline.org

Indole-methanone scaffolds have been investigated as inhibitors for a wide range of biological targets due to their structural similarity to endogenous ligands and their ability to form key interactions within protein active sites.

COX (Cyclooxygenase): Indole derivatives are well-known inhibitors of COX enzymes. Docking studies of related indole acetohydrazide compounds containing a nitrophenyl group have shown that the indole moiety can fit within the hydrophobic channel of the COX active site, forming crucial interactions that lead to inhibition. researchgate.net

STING (Stimulator of Interferon Genes): The STING protein is a key mediator in the innate immune system. Docking studies of small molecule antagonists show that they bind in a pocket within the STING dimer. nih.gov These antagonists stabilize an "open," inactive conformation of STING, preventing the binding of its natural ligand, cGAMP. An indole-methanone structure could potentially fit into this pocket, forming hydrophobic and hydrogen bond interactions. nih.gov

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. Inhibitors often target the ATP-binding site on the GyrB subunit. Studies on related indoloquinoline compounds have demonstrated inhibitory activity against topoisomerases, a class of enzymes that includes DNA gyrase. The planar indole ring is capable of forming pi-pi stacking interactions with nucleotides in the binding site.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, making it a major target in cancer therapy. Many approved inhibitors feature an indole core. Docking studies reveal that the indole N-H group often acts as a hydrogen bond donor, anchoring the ligand in the hinge region of the kinase domain. The rest of the molecule extends into the ATP-binding pocket, forming additional interactions.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis and a target for treating hyperpigmentation disorders. Docking studies of indole derivatives against tyrosinase have shown that the ligand can bind near the binuclear copper center in the active site. Interactions often involve chelation with the copper ions or hydrogen bonding with surrounding histidine residues. A study on Phenyl(2-phenyl-1H-indol-3-yl)methanone showed it docked effectively with tyrosinase.

RelA/SpoT homolog: While a crucial target in bacteria, specific molecular docking studies of Methanone, 1H-indol-3-yl(4-nitrophenyl)- against RelA/SpoT homolog are not prominently available in the reviewed literature.

The binding mode of a ligand is determined by a combination of intermolecular forces that stabilize the ligand-receptor complex. For an indole-methanone scaffold, the following interactions are typically predicted:

Hydrogen Bonds: The indole N-H group is a potent hydrogen bond donor, often interacting with backbone carbonyls in the hinge region of kinases like VEGFR-2. The carbonyl oxygen of the methanone linker and the oxygens of the nitro group are strong hydrogen bond acceptors, capable of interacting with donor residues (e.g., lysine, arginine) in an active site.

Pi-Pi Stacking: The aromatic indole and nitrophenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). This is a common interaction mode in many ATP-binding sites.

Hydrophobic Interactions: The planar rings and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues like Leucine (Leu), Valine (Val), and Alanine (Ala), contributing significantly to binding affinity.

The table below summarizes docking insights for analogous indole derivatives against various protein targets.

| Target Protein | PDB ID (Example) | Analogous Ligand/Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) |

| Tyrosinase | 2Y9X | Phenyl(2-phenyl-1H-indol-3-yl)methanone | -14.27 | THR:580 |

| STING | 6MXE | DMXAA Analog (Compound 11) | Not specified | THR263, SER241, TYR167, ARG238 nih.gov |

| COX-II | 6COX | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | - | Site I (subdomain IIA of albumin carrier) researchgate.net |

| DNA Gyrase B | 1KIJ | Indole-Thiophene polymer | - | ASP81, GLU58, ILE82, ILE102 |

| VEGFR-2 | 2OH4 | Nicotinamide-based indole derivative | - | Cys919, Glu885, Asp1046 |

| p38 MAPK | 1A9U | [4-amino-3-(1H-indol-1-yl) phenyl] (4-hydroxyphenyl) methanone | - | GLU-71, LEU-75, LYS-53, MET-109 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

The dynamic behavior of Methanone, 1H-indol-3-yl(4-nitrophenyl)- would be largely dictated by the rotational freedom around the single bonds connecting the indole and nitrophenyl rings to the central carbonyl group. MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations. The key dihedral angles, such as the one between the indole ring and the carbonyl group and the one between the carbonyl group and the nitrophenyl ring, would be monitored throughout the simulation to understand the molecule's conformational landscape.

A typical MD simulation protocol for a small organic molecule like this would involve placing the molecule in a solvent box (e.g., water or a relevant organic solvent) and subjecting the system to a set of physical conditions (temperature, pressure) for a specified duration, often in the nanosecond to microsecond range. The stability of the molecule's conformation can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time. A stable conformation would exhibit relatively small RMSD fluctuations around an average structure. Furthermore, the radius of gyration (rGyr) can provide information about the compactness of the molecule during the simulation.

The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of individual atoms or functional groups. For Methanone, 1H-indol-3-yl(4-nitrophenyl)-, higher RMSF values would be expected for the peripheral atoms of the indole and nitrophenyl rings, while the atoms of the central methanone bridge would likely exhibit lower fluctuations.

Hydrogen bonding interactions, particularly involving the indole N-H group and the nitro group's oxygen atoms with solvent molecules or other solute molecules in aggregated systems, would also be a key aspect to analyze from MD simulations. The formation and breaking of these hydrogen bonds play a crucial role in the molecule's solubility, crystal packing, and biological interactions. While direct simulation data for the target compound is absent, studies on other indole derivatives have successfully used MD simulations to understand such dynamic behaviors. For instance, MD simulations on N-tosyl-indole hybrid thiosemicarbazones have been employed to study their interactions and stability in biological systems. nih.gov

Table 1: Representative Parameters for a Hypothetical MD Simulation of Methanone, 1H-indol-3-yl(4-nitrophenyl)-

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model |

| System Size | One solute molecule in a cubic box of solvent |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Key Analyses | RMSD, RMSF, Radius of Gyration, Dihedral Angle Distribution, Hydrogen Bond Analysis |

Non-Linear Optical (NLO) Properties Prediction and Material Science Applications

The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with a donor-π-acceptor (D-π-A) architecture are of particular interest for NLO applications due to their large molecular hyperpolarizabilities. Methanone, 1H-indol-3-yl(4-nitrophenyl)- possesses such a D-π-A framework, where the electron-rich indole ring acts as the electron donor, the carbonyl group and the phenyl ring constitute the π-bridge, and the electron-withdrawing nitro group serves as the acceptor. This intramolecular charge transfer from the donor to the acceptor upon excitation is a key factor for high NLO responses.

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, is a critical parameter for applications in technologies like second-harmonic generation (SHG) and optical switching.

While direct computational studies on Methanone, 1H-indol-3-yl(4-nitrophenyl)- are scarce, the NLO properties of analogous molecules have been investigated. For instance, computational studies on indole derivatives have shown that they can exhibit significant NLO behavior. One study on Indole-7-carboxyldehyde reported a first hyperpolarizability value of 3.96 x 10-30 esu. nih.gov Another study on pyrazole (B372694) derivatives containing a 4-nitrophenyl group found hyperpolarizability values ranging from 5.21 × 10−30 to 7.26 × 10−30 esu, which are greater than that of the standard NLO material, urea. nih.gov

The magnitude of the hyperpolarizability in D-π-A systems is sensitive to the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge. The presence of the strong nitro acceptor group and the indole donor in Methanone, 1H-indol-3-yl(4-nitrophenyl)- suggests that this compound would likely exhibit a significant NLO response. DFT calculations would typically be employed to optimize the molecular geometry and then compute the electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

The potential applications of materials with high NLO properties are vast and include optical data storage, optical computing, and telecommunications. Molecules like Methanone, 1H-indol-3-yl(4-nitrophenyl)-, if found to possess a large and stable NLO response, could be candidates for incorporation into polymeric materials or for the growth of single crystals for use in NLO devices. The theoretical prediction of these properties is a crucial first step in the rational design of new NLO materials.

Table 2: Representative Calculated NLO Properties for Structurally Similar Compounds

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |

| Indole-7-carboxyldehyde | DFT/B3LYP | 1.88 | 17.36 x 10-24 | 3.96 x 10-30 | nih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M1) | DFT/B3LYP/6-31G(d,p) | - | - | 5.21 x 10-30 | nih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M6) | DFT/B3LYP/6-31G(d,p) | - | - | 7.26 x 10-30 | nih.gov |

Preclinical Biological Evaluation of Indole Derived Methanone Compounds: in Vitro and Ex Vivo Studies

Antimicrobial Activities

The evaluation of the antimicrobial potential of Methanone (B1245722), 1H-indol-3-yl(4-nitrophenyl)- against a range of pathogenic microorganisms is a critical step in preclinical assessment. This involves determining its spectrum of activity, potency, and effects on complex bacterial communities like biofilms.

Antibacterial Spectrum and Potency (e.g., against E. coli, K. pneumonia, S. aureus, MRSA, M. tuberculosis)

Despite the broad antimicrobial activities reported for various indole (B1671886) derivatives, a detailed search of published studies did not yield specific data on the antibacterial spectrum or potency (such as Minimum Inhibitory Concentration - MIC) of Methanone, 1H-indol-3-yl(4-nitrophenyl)- against key Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), or Mycobacterium tuberculosis.

Antifungal Efficacy (e.g., against Candida albicans)

Similarly, while the antifungal potential of the indole nucleus is well-documented against various fungal pathogens, no specific studies detailing the in vitro or ex vivo antifungal efficacy of Methanone, 1H-indol-3-yl(4-nitrophenyl)- against Candida albicans or other fungal species were identified in the reviewed literature.

Inhibition of Biofilm Formation

The ability of a compound to interfere with biofilm formation is a significant attribute for a novel antimicrobial agent. However, the scientific literature available through the conducted searches contains no reports on the evaluation of Methanone, 1H-indol-3-yl(4-nitrophenyl)- for its capacity to inhibit biofilm formation by any of the aforementioned microorganisms.

Anti-inflammatory Activities

The anti-inflammatory potential of compounds is often assessed through their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes are primary targets for many anti-inflammatory drugs. An extensive search of scientific databases found no published research that has specifically evaluated Methanone, 1H-indol-3-yl(4-nitrophenyl)- for its inhibitory activity against COX-1 or COX-2 enzymes. Therefore, data regarding its potency (e.g., IC₅₀ values) and selectivity for these isoforms are not available.

Antioxidant Profiling and Reactive Oxygen Species (ROS) Scavenging

No studies were identified that specifically investigated the antioxidant or reactive oxygen species (ROS) scavenging properties of Methanone, 1H-indol-3-yl(4-nitrophenyl)-. While indole-containing compounds are known to possess antioxidant potential, the specific activity of this derivative has not been reported.

Anticancer and Antiproliferative Studies

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., breast, lung, cervical, liver, leukemia)

There is no available data on the in vitro cytotoxic effects of Methanone, 1H-indol-3-yl(4-nitrophenyl)- against any human cancer cell lines.

Analysis of Cell Cycle Perturbation and Apoptosis Induction

No research has been published detailing the effects of Methanone, 1H-indol-3-yl(4-nitrophenyl)- on the cell cycle of cancer cells or its ability to induce apoptosis.

Anti-angiogenic Potential

The anti-angiogenic potential of Methanone, 1H-indol-3-yl(4-nitrophenyl)- has not been evaluated in any published studies.

Antiviral Activities

Evaluation against Specific Viral Strains (e.g., Herpes Simplex Virus-1)

There are no reports on the evaluation of the antiviral activity of Methanone, 1H-indol-3-yl(4-nitrophenyl)- against Herpes Simplex Virus-1 or any other viral strains.

Other Pharmacological Profiles

A comprehensive review of published scientific literature did not yield specific preclinical data on the in vitro or ex vivo antitrypanosomal activity of Methanone, 1H-indol-3-yl(4-nitrophenyl)-. Consequently, no research findings or data tables regarding its efficacy against trypanosomal species can be presented at this time.

An extensive search of scientific databases and literature reveals no specific studies focused on the preclinical antimalarial evaluation of Methanone, 1H-indol-3-yl(4-nitrophenyl)-. Therefore, information regarding its in vitro or ex vivo activity against malarial parasites, such as Plasmodium species, is not available.

There is no available scientific literature detailing the preclinical evaluation of Methanone, 1H-indol-3-yl(4-nitrophenyl)- for anticonvulsant properties. As such, no data from in vitro or ex vivo models of convulsive disorders for this specific compound could be identified.

A thorough review of scientific research indicates a lack of studies on the antidiabetic potential of Methanone, 1H-indol-3-yl(4-nitrophenyl)-. Preclinical data from in vitro or ex vivo assays relevant to diabetes mellitus have not been reported for this compound.

Preclinical studies specifically investigating the anti-HIV activity of Methanone, 1H-indol-3-yl(4-nitrophenyl)- were not found in a comprehensive review of the scientific literature. Therefore, no data on its efficacy as an inhibitor of the human immunodeficiency virus is currently available.

An extensive search of the scientific literature did not yield any studies concerning the anticholinesterase activity of Methanone, 1H-indol-3-yl(4-nitrophenyl)-. Information on its potential to inhibit acetylcholinesterase or butyrylcholinesterase is therefore not available.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes. It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of this enzyme is a key strategy in the development of skin-lightening agents for cosmetic and therapeutic applications.

The indole scaffold is a prominent feature in many biologically active compounds and has been a focus in the design of novel tyrosinase inhibitors. Research into derivatives based on an indole core has shown promise for developing potent inhibitors that can interfere with the enzyme's catalytic activity. researchgate.netmdpi.com

While specific studies on the tyrosinase inhibitory activity of (1H-indol-3-yl)(4-nitrophenyl)methanone are not extensively documented, research on analogous structures provides significant insights. For instance, a novel series of 4-nitrophenylpiperazine derivatives was evaluated for tyrosinase inhibition, with one compound featuring an indole moiety (compound 4l ) demonstrating a notable inhibitory effect. nih.gov This highlights the potential contribution of both the indole and nitrophenyl groups to the molecule's interaction with the tyrosinase active site.

In the study, compound 4l exhibited significant tyrosinase inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 72.55 µM. nih.gov Further kinetic analysis through Lineweaver-Burk plots revealed that this compound acts as a mixed-type inhibitor. nih.gov Mixed inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with both substrate binding and catalysis. nih.gov The structure-activity relationship (SAR) analysis from this research suggested that the incorporation of an indole moiety significantly enhanced the inhibitory potency compared to other substitutions on the piperazine (B1678402) ring. nih.gov

These findings suggest that the combination of an indole core, which is structurally similar to tyrosinase's natural substrate L-tyrosine, and an electron-withdrawing nitrophenyl group could be a favorable template for tyrosinase inhibition. The methanone linker in the subject compound provides a direct connection between these two key pharmacophores.

| Compound | Description | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 4l | Nitrophenylpiperazine derivative featuring an indole moiety | 72.55 | Mixed | nih.gov |

STING Pathway Modulation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, triggering downstream signaling cascades that lead to the production of type I interferons (IFNs) and other inflammatory cytokines. While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in various autoinflammatory and autoimmune diseases, making STING an attractive target for therapeutic inhibition. researchgate.net

The development of small-molecule modulators for the STING pathway is an active area of research. Indole derivatives have emerged as a promising class of compounds for targeting STING-dependent inflammation. researchgate.netnih.gov Although direct experimental data on the STING modulatory activity of Methanone, 1H-indol-3-yl(4-nitrophenyl)- is not available in the reviewed literature, studies on other indole-based compounds provide a strong rationale for its potential role as a STING inhibitor.

For example, researchers have developed potent indole-based STING inhibitors based on the structures of known covalent inhibitors like H-151. nih.gov A study published in 2025 described a novel series of indole derivatives designed to target STING, with several compounds showing efficacious inhibitory activity. One of the lead compounds from this series, 4dc , demonstrated potent inhibition with IC50 values of 0.14 µM in RAW-Lucia™ ISG cells and 0.39 µM in THP1-Dual™ cells, proving to be more potent than the reference inhibitor H-151. nih.gov This compound was also shown to alleviate symptoms in a mouse model of acute kidney injury, demonstrating its potential as an anti-inflammatory agent. nih.gov

The mechanism of action for many indole-based STING inhibitors involves interaction with key residues within the STING protein, preventing the conformational changes required for its activation and downstream signaling. The structural features of an indole core coupled with a substituted phenyl ring, as seen in (1H-indol-3-yl)(4-nitrophenyl)methanone, align with the general pharmacophore of known indole-based STING inhibitors. This suggests that the compound could potentially fit into the ligand-binding pocket or other allosteric sites of the STING protein, thereby modulating its activity.

Mechanistic Insights into Biological Actions

Elucidation of Molecular Targets and Pathways

Specific molecular targets and biological pathways directly influenced by Methanone (B1245722), 1H-indol-3-yl(4-nitrophenyl)- have not yet been characterized in published scientific literature. The general class of indole (B1671886) derivatives has been shown to interact with a variety of cellular targets, including but not limited to tubulin and various protein kinases. However, the precise impact of the 4-nitrophenyl substitution on the binding affinity and specificity for such targets is yet to be determined. Without dedicated studies, any proposed molecular interactions would be purely speculative.

Investigation of Enzyme Inhibition Mechanisms

There is no available data from enzymatic assays or kinetic studies to describe the enzyme inhibition mechanisms of Methanone, 1H-indol-3-yl(4-nitrophenyl)-. Research on other indole-containing molecules has demonstrated inhibitory activity against enzymes such as cyclooxygenases and lipoxygenases. However, it is not scientifically sound to extrapolate these findings to the specific compound without direct experimental evidence. The nature of any potential enzyme inhibition, whether competitive, non-competitive, or uncompetitive, remains unknown.

Signaling Pathway Modulation by Indole-Methanone Compounds

While indole compounds, as a broad category, have been reported to modulate various signaling pathways critical in cellular processes—such as the PI3K/Akt/mTOR and MAPK pathways—the specific effects of Methanone, 1H-indol-3-yl(4-nitrophenyl)- on these or any other signaling cascades have not been documented. The influence of the 4-nitrophenyl moiety on the compound's ability to interfere with intracellular signaling has not been investigated, leaving a significant gap in the understanding of its potential cellular impact.

Cellular Effects and Intracellular Events

Detailed studies on the cellular effects and intracellular events triggered by Methanone, 1H-indol-3-yl(4-nitrophenyl)- are not present in the current body of scientific literature. Consequently, there is no information regarding its potential to induce effects such as mitotic spindle interference, oxidative stress response, apoptosis, or cell cycle arrest. The table below, which would typically summarize such findings, remains unpopulated due to the lack of available research data.

| Cellular Effect | Findings for Methanone, 1H-indol-3-yl(4-nitrophenyl)- |

| Mitotic Spindle Interference | No data available |

| Oxidative Stress Response | No data available |

| Apoptosis Induction | No data available |

| Cell Cycle Arrest | No data available |

Advanced Characterization Techniques in Indole Methanone Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and hydrogen skeleton of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring, the 4-nitrophenyl ring, and the indole N-H proton. The protons on the 4-nitrophenyl ring would likely appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The indole protons would also resonate in the aromatic region, with specific chemical shifts and coupling patterns identifying their positions. A key signal would be the N-H proton of the indole, which typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). For example, in the related compound (1H-indol-3-yl)(4-nitrophenyl)methanol, the indole N-H proton appears as a multiplet between 10.94 and 11.04 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The most downfield signal would likely be the carbonyl carbon of the methanone (B1245722) bridge due to its deshielding environment. Aromatic carbons of both the indole and nitrophenyl rings would appear in the typical range of 110-150 ppm. In a similar structure, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, the various aromatic and indole carbons are well-resolved, providing a blueprint for the expected spectrum of the target compound. researchgate.net

Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Methanone, 1H-indol-3-yl(4-nitrophenyl)- in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | > 11.0 | br s |

| Indole H-2 | 8.0 - 8.5 | d |

| Indole H-4 | 7.5 - 8.0 | d |

| Indole H-5, H-6, H-7 | 7.0 - 7.5 | m |

| Nitrophenyl H-2', H-6' | ~ 8.3 | d |

| Nitrophenyl H-3', H-5' | ~ 7.9 | d |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "Methanone, 1H-indol-3-yl(4-nitrophenyl)-" is expected to show several key absorption bands.

A sharp, strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ketone group.

A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching of the indole ring.

Strong, characteristic bands for the nitro group (NO₂), typically appearing as two distinct peaks around 1510-1530 cm⁻¹ (asymmetric stretch) and 1340-1350 cm⁻¹ (symmetric stretch). rsc.org

Interactive Table 2: Predicted IR Absorption Bands for Methanone, 1H-indol-3-yl(4-nitrophenyl)-

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretch | 3200 - 3400 |

| C=O (Ketone) | Stretch | 1630 - 1650 |

| NO₂ (Nitro) | Asymmetric Stretch | 1510 - 1530 |

| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1350 |

| C-H (Aromatic) | Stretch | ~ 3100 |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For "Methanone, 1H-indol-3-yl(4-nitrophenyl)-" (C₁₅H₁₀N₂O₃), the expected exact mass would be calculated, and the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming its identity. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity of atoms, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a published crystal structure for "Methanone, 1H-indol-3-yl(4-nitrophenyl)-" has not been identified. However, the analysis of closely related indole-methanone structures provides insight into the type of data that would be obtained from such a study. For instance, the crystal structure of (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone reveals key structural features that are likely to be relevant. nih.gov

An X-ray diffraction study would determine:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Molecular Conformation: It would reveal the dihedral angles between the planes of the indole ring, the methanone bridge, and the 4-nitrophenyl ring. In similar structures, significant twisting is often observed between the aromatic rings. nih.gov

Intermolecular Interactions: The study would identify non-covalent interactions, such as hydrogen bonds (e.g., involving the indole N-H and the carbonyl or nitro oxygens) and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov

Interactive Table 3: Example Crystallographic Data for a Related Compound, (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone nih.gov

| Parameter | Value |

| Chemical Formula | C₂₁H₁₅NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0313 (3) |

| b (Å) | 10.9995 (3) |

| c (Å) | 13.5186 (4) |

| β (°) | 99.408 (1) |

| Volume (ų) | 1765.11 (8) |

| Z (Molecules per unit cell) | 4 |

This data provides a precise model of the molecule's solid-state architecture, which is fundamental for computational modeling and understanding its physical properties.

Challenges and Future Research Directions

Developing More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 1H-indol-3-yl(4-nitrophenyl)methanone and its analogs often relies on the Friedel-Crafts acylation of indole (B1671886) with 4-nitrobenzoyl chloride, a method that, while effective, can be hampered by the need for harsh Lewis acid catalysts and the generation of stoichiometric waste. researchgate.netrsc.org The future of synthesizing this compound lies in the development of greener and more atom-economical methodologies.

Recent advancements in catalysis offer promising alternatives. Palladium-catalyzed acylation of free (N-H) indoles with nitriles represents an efficient route to 3-acylindoles. researchgate.netnih.gov Exploring similar transition-metal-catalyzed cross-coupling reactions could provide a more sustainable pathway to 1H-indol-3-yl(4-nitrophenyl)methanone. Furthermore, the use of ionic liquids and biocatalytic methods, such as those employing enzymes on magnetic nanoparticles, are gaining traction for the synthesis of 3-substituted indoles, offering mild reaction conditions and reduced environmental impact. nih.gov Another innovative approach involves the annulation of C-nitrosoaromatics with conjugated terminal alkynones, which provides a highly regioselective and atom-economical route to 3-aroylindoles. rsc.orgresearchgate.netnih.gov The application of photochemical and electrochemical techniques also presents novel avenues for activating C-H bonds and forging the desired C-C bond with high selectivity and minimal waste. rsc.org

Table 1: Comparison of Synthetic Routes for 3-Aroylindoles

| Synthetic Method | Advantages | Disadvantages | Potential for "Methanone, 1H-indol-3-yl(4-nitrophenyl)-" |

| Classical Friedel-Crafts Acylation | Well-established, readily available starting materials. researchgate.netrsc.org | Harsh reaction conditions, use of stoichiometric Lewis acids, potential for side reactions. researchgate.net | The current standard but with significant drawbacks in terms of sustainability. |

| Palladium-Catalyzed Acylation | High efficiency, good functional group tolerance. researchgate.netnih.gov | Cost of palladium catalyst, potential for metal contamination in the final product. researchgate.net | A promising, more efficient alternative to classical methods. |

| Biocatalysis | Environmentally friendly, mild reaction conditions, high selectivity. nih.gov | Limited substrate scope, potential for enzyme denaturation. | An emerging green chemistry approach that warrants investigation. |

| Annulation of Nitrosoaromatics | High regioselectivity, atom-economical, catalyst-free options. rsc.orgresearchgate.netnih.gov | Availability of substituted nitrosoarene precursors. | A novel and highly efficient strategy for direct synthesis. |

| Photochemical/Electrochemical Methods | Green energy sources, high selectivity, avoids harsh reagents. rsc.org | Specialized equipment required, potential for complex reaction pathways. | A modern, sustainable approach for future development. |

Exploring Novel Biological Targets for Therapeutic Applications

The therapeutic potential of 1H-indol-3-yl(4-nitrophenyl)methanone and its congeners has been predominantly explored in the context of cancer and infectious diseases. nih.govresearchgate.net A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism of action for many indole-based compounds. nih.govnih.gov By binding to the colchicine (B1669291) site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

However, the full spectrum of biological targets for this specific methanone (B1245722) remains to be elucidated. Future research should aim to identify and validate novel molecular targets to broaden its therapeutic applicability. The indole nucleus is known to interact with a wide range of proteins, including various kinases, which are often dysregulated in cancer. benthamdirect.comnih.gov Investigating the inhibitory potential of 1H-indol-3-yl(4-nitrophenyl)methanone against a panel of cancer-related kinases, such as EGFR, SRC, and those in the PI3K/Akt/mTOR pathway, could unveil new therapeutic avenues. benthamdirect.comnih.govmdpi.com

Furthermore, the role of indole derivatives in modulating the p53 tumor suppressor pathway and their interaction with proteins like MDM2 present another exciting area of exploration. nih.govnih.gov In the realm of antimicrobial research, identifying specific bacterial enzymes or cellular processes inhibited by this compound is crucial for understanding its mode of action and overcoming resistance.

Designing Advanced Indole-Methanone Derivatives with Enhanced Specificity

While 1H-indol-3-yl(4-nitrophenyl)methanone serves as a valuable lead compound, the design and synthesis of advanced derivatives are essential for improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related indole derivatives have provided valuable insights. For instance, substitutions on the indole nitrogen and at various positions on the indole ring can significantly impact biological activity. nih.gov Methylation of the indole nitrogen, for example, has been shown to enhance anticancer activity in some contexts. nih.gov

Future design strategies should focus on creating derivatives with enhanced specificity for their biological targets. This can be achieved by introducing functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein's binding site. For example, modifying the 4-nitrophenyl ring with different substituents could modulate the electronic properties and steric bulk of the molecule, leading to improved binding affinity and selectivity. nih.govresearchgate.net The synthesis of hybrid molecules, combining the indole-methanone scaffold with other pharmacophores known to interact with specific targets, is another promising approach. mdpi.com

Leveraging Computational Chemistry for Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.netfrontiersin.org For 1H-indol-3-yl(4-nitrophenyl)methanone and its future derivatives, computational approaches can be leveraged in several ways.

Molecular docking studies can predict the binding modes of these compounds within the active sites of their target proteins, such as the colchicine binding site of tubulin or the ATP-binding pocket of kinases. nih.govnih.govthesciencein.org This information is invaluable for understanding the molecular basis of their activity and for designing new derivatives with improved binding affinities. youtube.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of indole-methanone derivatives with their biological activities. These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted potency.

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions. frontiersin.org Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to evaluate the drug-like properties of new derivatives early in the design process, reducing the likelihood of late-stage failures. frontiersin.org

Addressing Resistance Mechanisms in Antimicrobial and Anticancer Contexts

The development of resistance is a major challenge in both cancer chemotherapy and antimicrobial therapy. researchgate.netoup.com As with many therapeutic agents, cancer cells and microorganisms can develop mechanisms to evade the effects of 1H-indol-3-yl(4-nitrophenyl)methanone and its derivatives.

In the context of cancer, resistance can arise from mutations in the target protein (e.g., tubulin), overexpression of drug efflux pumps (e.g., P-glycoprotein), or activation of alternative signaling pathways. mdpi.com For antimicrobial applications, bacteria can develop resistance through similar mechanisms, such as target modification, enzymatic inactivation of the drug, or increased efflux. frontiersin.orgnih.gov The NorA efflux pump in Staphylococcus aureus is a known contributor to resistance against various compounds, and some indole derivatives have been shown to inhibit its function. nih.gov

Future research must focus on elucidating the specific resistance mechanisms relevant to this class of compounds. This will involve generating resistant cell lines or bacterial strains in the laboratory and using genomic and proteomic approaches to identify the molecular changes responsible for resistance. Understanding these mechanisms will be critical for designing next-generation derivatives that can overcome resistance or for developing combination therapies that target both the primary mechanism of action and the resistance pathway.

Translational Research Perspectives and Preclinical Development Strategies

The ultimate goal of research into "Methanone, 1H-indol-3-yl(4-nitrophenyl)-" and its derivatives is their translation into clinically useful therapeutic agents. This requires a robust preclinical development strategy to evaluate their efficacy and safety in more complex biological systems.

Initial preclinical studies will involve in vivo testing in animal models of cancer and infectious diseases. mdpi.com For anticancer applications, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of new compounds. nih.gov These studies will provide crucial information on the compound's efficacy, as well as its pharmacokinetic and pharmacodynamic properties.